N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
This compound features a complex heterocyclic core, combining a benzo[b][1,4]oxazepin ring system substituted with isopentyl (3-methylbutyl), dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The sulfamoyl group bridges this core to a 3-methylphenylacetamide moiety. The benzooxazepin ring, a seven-membered heterocycle with fused benzene, oxygen, and nitrogen atoms, introduces conformational flexibility and lipophilicity, which may enhance membrane permeability compared to smaller heterocycles like isoxazole .
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-16(2)11-12-28-21-14-20(7-9-22(21)33-15-25(5,6)24(28)30)27-34(31,32)23-10-8-19(13-17(23)3)26-18(4)29/h7-10,13-14,16,27H,11-12,15H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMJZIQVXYYSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention for its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 474.6 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine core structure that is crucial for its biological activity.
Research indicates that compounds similar to this benzoxazepine derivative exhibit significant inhibitory effects on PI3K pathways. PI3K is involved in various cellular functions including growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer and metabolic disorders. By inhibiting PI3K activity, this compound may have therapeutic potential in treating these conditions.
Anticancer Activity
Studies have shown that benzoxazepines can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance:
- In vitro studies demonstrated that similar compounds effectively reduced cell viability in various cancer cell lines.
- In vivo studies indicated tumor growth inhibition in animal models treated with benzoxazepine derivatives.
Antimicrobial Activity
Preliminary findings suggest that this compound may also possess antimicrobial properties. Compounds within the same class have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics .
Case Studies
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzoxazepines to enhance their biological activity:
- Synthesis Techniques : Various synthetic routes have been developed to produce N-(4-(N-(5-isopentyl...)) compounds with optimized yields.
- Biological Testing : These compounds were subjected to rigorous testing for their cytotoxicity and antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a sulfamoyl-phenyl-acetamide backbone with several analogs but diverges in the heterocyclic core and substituents. Below is a comparative analysis based on structural features and inferred properties:
Structural Differences and Similarities
Data Table: Key Structural Features of Analogous Compounds
| CAS No. | Core Heterocycle | Substituents on Acetamide | Similarity Score |
|---|---|---|---|
| 901397-84-0 | 5-Methylisoxazole | 2-Chloroacetamide | 0.94 |
| 133071-57-5 | 5-Methylisoxazole | 3-Chloropropanamide | 0.91 |
| 795287-23-9 | 5-Methylisoxazole | Carboxypropanamide | 0.89 |
| Target Compound | Benzo[b][1,4]oxazepin | 3-Methylphenylacetamide | N/A |
Key Observations:
Heterocyclic Core :
- The target compound’s benzooxazepin ring (7-membered) contrasts with the 5-membered isoxazole in analogs. This difference likely impacts conformational flexibility, steric bulk, and electronic properties. Larger rings like benzooxazepin may improve binding to hydrophobic pockets in biological targets .
- The oxo group at position 4 and dimethyl substitution at position 3 on the benzooxazepin core enhance rigidity and may influence metabolic stability compared to simpler isoxazole derivatives.
Chlorinated analogs (e.g., 901397-84-0) may exhibit stronger electrophilic character, affecting reactivity and toxicity profiles.
Inferred Pharmacological Implications
While experimental data on the target compound’s bioactivity are unavailable, structural comparisons suggest:
- Target Selectivity : The benzooxazepin core may confer selectivity for larger enzymatic binding sites (e.g., kinases, GPCRs) over smaller targets preferred by isoxazole derivatives.
- Metabolic Stability : The dimethyl and oxo groups could reduce oxidative metabolism, prolonging half-life relative to chlorinated analogs.
- Solubility : The absence of ionizable groups (vs. 795287-23-9) may limit aqueous solubility, necessitating formulation adjustments for in vivo applications.
Q & A
Q. What are the recommended synthetic routes and analytical validation methods for this compound?
The synthesis of this compound involves multi-step organic reactions, including sulfonamide coupling and acetamide formation. Key steps include:
- Amide coupling : Use 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine as the core scaffold, reacting with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
- Acetylation : Introduce the acetamide group via nucleophilic substitution or condensation reactions.
- Analytical validation : Confirm purity and structure using NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Elemental analysis can validate stoichiometry .
Q. How can researchers characterize its solubility and stability under varying experimental conditions?
- Solubility profiling : Use UV-Vis spectroscopy or HPLC to measure solubility in solvents (e.g., DMSO, ethanol, water) at controlled temperatures (25–50°C).
- Stability studies : Employ accelerated stability testing via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC). Monitor degradation products using LC-MS .
Q. What methodologies are suitable for initial bioactivity screening?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity.
- Metal interaction studies : Investigate chelation properties with transition metals (e.g., Fe³⁺, Cu²⁺) via spectrophotometric titration, as sulfonamide groups often exhibit metal-binding activity .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in its reaction mechanism?
- Quantum chemical calculations : Apply density functional theory (DFT) to map potential energy surfaces for sulfonamide bond formation. Tools like Gaussian or ORCA can identify transition states and intermediates .
- Isotopic labeling : Use ¹⁵N or deuterium-labeled precursors to trace reaction pathways experimentally, cross-validated with computational predictions .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or bioactivity)?
- Statistical analysis : Apply design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to isolate confounding factors .
- Data triangulation : Replicate experiments under standardized conditions and validate results with orthogonal techniques (e.g., comparing HPLC purity with NMR integration) .
Q. What advanced techniques optimize its synthesis for scalability and reproducibility?
Q. How can AI-driven tools enhance its application in drug discovery?
Q. What strategies improve catalytic efficiency in its synthesis?
Q. How to assess its toxicity profile in pre-clinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
